4-({[1-(1,3-benzodioxol-5-yl)-1H-tetrazol-5-yl]thio}acetyl)morpholine
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Overview
Description
4-({[1-(1,3-benzodioxol-5-yl)-1H-tetrazol-5-yl]thio}acetyl)morpholine is a chemical compound that has been of significant interest to researchers due to its potential applications in scientific research. This compound is a thioester derivative of morpholine and tetrazole, which makes it a unique molecule with a diverse range of properties.
Mechanism of Action
The mechanism of action of 4-({[1-(1,3-benzodioxol-5-yl)-1H-tetrazol-5-yl]thio}acetyl)morpholine is not fully understood. However, it is believed that this compound exerts its effects by inhibiting the activity of certain enzymes in bacterial, fungal, and cancer cells. Additionally, it has been suggested that this compound may modulate the immune system, leading to its anti-inflammatory effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-({[1-(1,3-benzodioxol-5-yl)-1H-tetrazol-5-yl]thio}acetyl)morpholine are varied. It has been shown to inhibit the growth of a wide range of bacteria and fungi in vitro. Additionally, it has been reported to have anti-inflammatory effects in animal models of inflammation. Furthermore, it has been shown to inhibit the growth of cancer cells in vitro and in animal models of cancer.
Advantages and Limitations for Lab Experiments
The advantages of using 4-({[1-(1,3-benzodioxol-5-yl)-1H-tetrazol-5-yl]thio}acetyl)morpholine in lab experiments include its diverse range of properties and potential applications in scientific research. However, the limitations of using this compound include its moderate yield in synthesis, which could limit its availability for research purposes.
Future Directions
There are several future directions for research on 4-({[1-(1,3-benzodioxol-5-yl)-1H-tetrazol-5-yl]thio}acetyl)morpholine. One potential direction is the development of new antibiotics based on this compound. Additionally, further research could be conducted on the anti-inflammatory and anticancer properties of this compound. Furthermore, the mechanism of action of this compound could be further elucidated to better understand its effects on bacterial, fungal, and cancer cells.
Synthesis Methods
The synthesis of 4-({[1-(1,3-benzodioxol-5-yl)-1H-tetrazol-5-yl]thio}acetyl)morpholine involves the reaction of morpholine, tetrazole, and 1,3-benzodioxole-5-thiol. This reaction is carried out in the presence of a suitable catalyst and solvent. The yield of this reaction is moderate, and the compound is obtained in the form of a white crystalline powder.
Scientific Research Applications
4-({[1-(1,3-benzodioxol-5-yl)-1H-tetrazol-5-yl]thio}acetyl)morpholine has been found to have potential applications in scientific research. It has been shown to have antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics. Additionally, this compound has been shown to have anti-inflammatory properties, which could be useful in the treatment of inflammatory diseases such as arthritis. Furthermore, it has been reported to have antitumor activity, making it a potential candidate for the development of new anticancer drugs.
properties
IUPAC Name |
2-[1-(1,3-benzodioxol-5-yl)tetrazol-5-yl]sulfanyl-1-morpholin-4-ylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N5O4S/c20-13(18-3-5-21-6-4-18)8-24-14-15-16-17-19(14)10-1-2-11-12(7-10)23-9-22-11/h1-2,7H,3-6,8-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFAVMCHAIZFLHQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)CSC2=NN=NN2C3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N5O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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